molecular formula C12H10ClNO2 B13973880 4-(2-Pyridyl)benzoic acid hydrochloride CAS No. 222986-74-5

4-(2-Pyridyl)benzoic acid hydrochloride

Cat. No.: B13973880
CAS No.: 222986-74-5
M. Wt: 235.66 g/mol
InChI Key: BMVYFDQFGGMZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Pyridyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a pyridyl substituent at the para position of the aromatic ring. The hydrochloride salt form enhances its aqueous solubility, making it valuable in synthetic chemistry and pharmaceutical applications . The pyridyl group contributes to π-π stacking and hydrogen-bonding interactions, which are critical in coordination chemistry and drug design.

Properties

CAS No.

222986-74-5

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

4-pyridin-2-ylbenzoic acid;hydrochloride

InChI

InChI=1S/C12H9NO2.ClH/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,(H,14,15);1H

InChI Key

BMVYFDQFGGMZLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(2-Pyridyl)benzoic Acid Hydrochloride

Industrially Favorable Preparation via Reduction of 4-(2-Pyridyl)benzonitrile

A notable method involves the reduction of the cyano group in 4-(2-pyridyl)benzonitrile to form intermediates that can be further processed to yield the target compound. This approach is advantageous due to the availability of inexpensive raw materials and the simplicity of the process.

Stepwise Reduction Process
  • Step 1: Formation of Aldehyde Hydrazone Intermediate

    The cyano group of 4-(2-pyridyl)benzonitrile is reduced in the presence of hydrazine to form an aldehyde hydrazone intermediate. This reaction is typically carried out in acetic acid under nitrogen atmosphere with Raney nickel as a catalyst.

  • Step 2: Reduction to 4-(2-Pyridyl)benzyl Hydrazine

    The aldehyde hydrazone intermediate is further reduced, often by palladium-carbon-catalyzed transfer hydrogenation, to yield 4-(2-pyridyl)benzyl hydrazine, a key intermediate toward the hydrochloride salt.

One-Pot Synthesis Approach

An innovative one-pot synthesis has been developed where the cyano group is directly reduced to 4-(2-pyridyl)benzyl hydrazine in a single reaction vessel, significantly simplifying the process and reducing costs.

Reaction Conditions and Catalysts

  • Catalysts Used:

    • Raney nickel for cyano group reduction.
    • Palladium on carbon for transfer hydrogenation (optional in one-pot processes).
  • Solvents and Atmosphere:

    • Acetic acid as solvent.
    • Nitrogen atmosphere to prevent oxidation.
  • Temperature and Time:

    • Ambient temperature reactions, typically 5 hours.
    • Hydrogen exchange cycles to ensure catalyst activation.

Detailed Experimental Data and Yields

The following table summarizes key experimental data from a representative synthesis of 4-(2-pyridyl)benzyl hydrazine intermediates, which are precursors to the hydrochloride salt.

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 4-(2-pyridyl)benzonitrile (98% purity) 91.3 g Hydrazine (tert-butyloxycarbonyl hydrazine), Raney nickel catalyst, acetic acid, N2 atmosphere, 5 h at RT 2-[4-(2'-pyridyl)benzylidene]hydrazine carboxylic acid tert-butyl ester 80.3 Raney nickel reused after filtration
2 Aldehyde hydrazone intermediate Palladium-carbon catalyzed transfer hydrogenation (optional) 4-(2-pyridyl)benzyl hydrazine Not specified One-pot method can bypass this step

RT = Room Temperature

Related Synthetic Routes and Intermediates

The preparation of this compound can also involve coupling reactions starting from 2-chloropyridine and chlorophenyl nitrile derivatives using nickel catalysis (e.g., Nickel Bromide-2,2'-dipyridyl system). This method is industrially viable but requires careful catalyst management.

Summary of Preparation Method Analysis

Aspect Description
Starting Materials 4-(2-pyridyl)benzonitrile, hydrazine derivatives, acetic acid
Catalysts Raney nickel, optionally palladium on carbon
Reaction Environment Nitrogen atmosphere, ambient temperature
Process Type Two-step reduction or one-pot synthesis
Industrial Suitability High, due to cost-effective catalysts and avoidance of Grignard reagents
Yield Approximately 80% for intermediate formation
Advantages Simple, inexpensive, scalable, avoids expensive catalysts and complex reagents
Limitations Requires careful control of reduction steps and catalyst recovery

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyridyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridylbenzoic acids and their derivatives, which can be further utilized in organic synthesis and material science .

Mechanism of Action

The mechanism of action of 4-(2-Pyridyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
4-(2-Pyridyl)benzoic acid hydrochloride C₁₂H₁₀ClNO₂ (est.) 235.67 Pyridyl (direct attachment) Intermediate in drug synthesis (e.g., Fadrozole)
4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride C₁₄H₁₄ClNO₂ 263.72 Aminomethylphenyl Pharmaceutical and agrochemical synthesis
4-(Pyridin-2-ylmethoxy)benzoic acid hydrochloride C₁₃H₁₂ClNO₃ 265.70 Pyridylmethoxy Building block for coordination polymers
4-(2-Piperidinoethoxy)benzoic acid hydrochloride C₁₄H₂₀ClNO₃ 293.77 Piperidinoethoxy Potential pharmacophore for receptor binding
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid hydrochloride C₁₂H₁₃ClN₂O₃ 268.70 Imidazolylethoxy Thromboxane synthase inhibition (e.g., Dazoxiben)

Key Research Findings

Solubility and Bioavailability
  • The hydrochloride salt form universally enhances aqueous solubility across analogs, critical for bioavailability and reaction efficiency in polar solvents .
Pharmacological Relevance
  • 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid hydrochloride (Dazoxiben) directly inhibits thromboxane synthase, demonstrating how substituent choice (imidazole vs. pyridine) tailors biological activity .
  • Piperidine-containing analogs (e.g., 4-(2-Piperidinoethoxy)benzoic acid hydrochloride) exhibit higher basicity than pyridyl derivatives, influencing receptor binding in neurological targets .

Contrasting Electronic and Steric Effects

  • Pyridyl vs. Piperidino Groups: Pyridine’s weak basicity (pKa ~5) contrasts with piperidine’s stronger basicity (pKa ~11), affecting protonation states under physiological conditions .
  • Imidazole vs. Pyridine : The imidazole ring’s dual hydrogen-bonding capacity enhances interactions with enzymatic active sites, as seen in Dazoxiben’s mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.